molecular formula C14H14N2O3S2 B277715 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No. B277715
M. Wt: 322.4 g/mol
InChI Key: NXPMZZJOJDRRQI-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one, also known as DMTT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is structurally similar to thiazolidinedione, a class of drugs used to treat diabetes. In

Mechanism Of Action

The exact mechanism of action of 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one exerts its therapeutic effects by modulating various signaling pathways. It has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been reported to lower blood glucose levels in diabetic animal models by improving insulin sensitivity. 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has also been found to reduce oxidative stress and inflammation, which are known to play a role in the development of various diseases. Additionally, 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to possess antibacterial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has some limitations. It has poor solubility in water, which can make it difficult to administer in in vivo studies. Additionally, the exact mechanism of action of 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one research. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its effects on metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one and to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.

Synthesis Methods

2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization and oxidation. The final product is obtained as a white crystalline powder with a melting point of 244-246°C.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties. 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Molecular Formula

C14H14N2O3S2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H14N2O3S2/c1-18-10-5-3-4-9(12(10)19-2)13-16(11(17)8-21-13)14-15-6-7-20-14/h3-7,13H,8H2,1-2H3

InChI Key

NXPMZZJOJDRRQI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=NC=CS3

Canonical SMILES

COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=NC=CS3

Origin of Product

United States

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